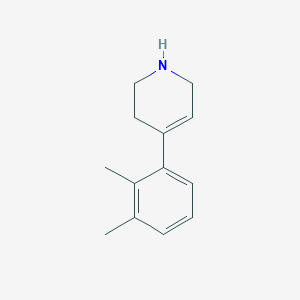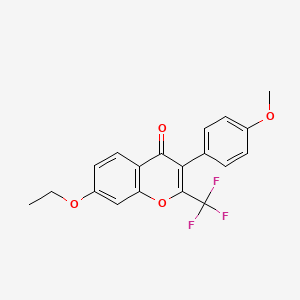
3-methyl-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their various biological activities and are used in many drugs, including antibiotics and diuretics .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a pyrimidine derivative with a benzenesulfonamide derivative. Pyrimidine synthesis can be achieved through several methods, including the Biginelli reaction . Benzenesulfonamide can be synthesized from benzene and sulfonyl chloride .Molecular Structure Analysis
The compound contains a pyrrole ring, a pyrimidine ring, and a benzenesulfonamide moiety. Pyrrole is a five-membered aromatic heterocycle, while pyrimidine is a six-membered ring with two nitrogen atoms . The benzenesulfonamide moiety consists of a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole, pyrimidine, and sulfonamide moieties. Pyrrole rings can undergo electrophilic substitution reactions, while pyrimidine rings can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group could enhance the compound’s water solubility .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : Research has shown the synthesis of various derivatives of benzenesulfonamide, demonstrating its versatility as a base compound for creating new chemical entities with potential applications in medicine and chemistry (Hassan et al., 2009).
Structural Characterization : Studies have also focused on the structural characterization of related compounds, which is crucial for understanding their chemical behavior and potential applications (Shad et al., 2008).
Biological Activity
Antibacterial Activity : Various derivatives of benzenesulfonamide have been synthesized and tested for their antibacterial activity. Some compounds have shown promising results against Gram-positive and Gram-negative bacteria and fungi (Gein et al., 2015).
Antimicrobial Properties : Compounds with a similar structure have been evaluated for their antimicrobial activity against various bacteria and fungi, indicating the potential for pharmaceutical applications (Sarvaiya et al., 2019).
Potential Antitumor Activity : Some studies have also explored the potential antitumor properties of derivatives of benzenesulfonamide, indicating a potential role in the development of new anticancer agents (Alqasoumi et al., 2009).
Antifungal Effects : Research has also been conducted on the antifungal effects of methyl-substituted derivatives of benzenesulfonamide, although the activity was found to be minimal in some cases (Pecorari et al., 1987).
Enzyme Inhibition : Some derivatives have been investigated for their ability to inhibit specific enzymes, suggesting potential use in therapeutic applications (Casini et al., 2002).
Chemical Analysis Techniques
- Spectrometric Studies : Many studies involve detailed spectrometric analysis (NMR, IR, Mass Spectroscopy) for the characterization of new compounds, highlighting the importance of these techniques in chemical research (Deohate et al., 2020).
Mechanism of Action
properties
IUPAC Name |
3-methyl-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-14-6-5-7-16(12-14)26(24,25)20-9-8-19-17-13-18(22-15(2)21-17)23-10-3-4-11-23/h3-7,10-13,20H,8-9H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWRBRQJQYYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole](/img/structure/B2656209.png)
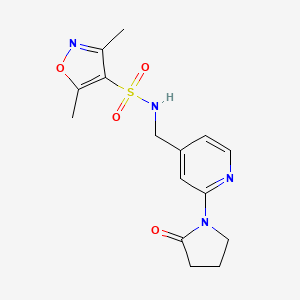
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2656213.png)
![N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2656214.png)
![N-(2-ethoxyphenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B2656215.png)
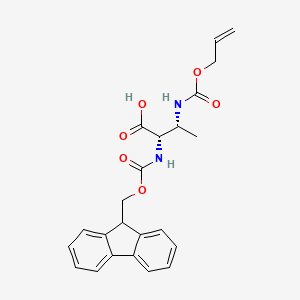
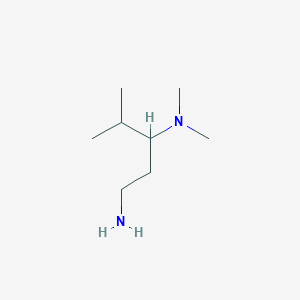

![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2656222.png)
![1-[2-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2656224.png)
![2-Methoxy-5-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2656226.png)
